N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at the carboxamide position and a 3-(trifluoromethyl)benzoyl group at the 4-position. Its molecular structure combines lipophilic (benzyl, trifluoromethyl) and hydrogen-bonding (carboxamide) motifs, making it relevant for medicinal chemistry and materials science.
Properties
IUPAC Name |
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-7-14(9-16)18(26)15-10-17(24-12-15)19(27)25-11-13-5-2-1-3-6-13/h1-10,12,24H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKSEFGSSKDGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150055 | |
| Record name | N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478078-23-8 | |
| Record name | N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478078-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl or pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrrole Core
N-Substituent Modifications
- N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS 478064-59-4): Differs in the N-substituent (3-methoxypropyl vs. benzyl). Molecular weight: 354.32 g/mol (vs. ~372 g/mol for the benzyl variant).
- N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Replaces the trifluoromethylbenzoyl with a 4-methoxybenzoyl group.
Acyl Group Modifications
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) :
N-Cyclopropyl-3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide (131) :
Physicochemical Properties
The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while benzyl vs. methoxypropyl substituents modulate lipophilicity .
Commercial and Research Relevance
- Imidazolylpropyl derivatives : Multiple suppliers (e.g., 4 suppliers for N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide), indicating broader research interest .
- Indazolyl derivatives : Low yields (13–45%) may restrict large-scale applications compared to the benzyl variant .
Biological Activity
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS No. 478078-23-8) is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring and a trifluoromethyl group. The molecular formula is CHFNO with a molar mass of approximately 372.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, thereby modulating their functions and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, related pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that compounds within this class may serve as effective leads for developing new antibacterial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. A study on related compounds indicated that certain pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxicity, indicating that modifications to the compound could lead to improved efficacy against cancer cells.
Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus and E. coli | |
| Anticancer | Cytotoxic effects on Jurkat and HT29 cells |
Study 1: Antibacterial Activity Evaluation
In a comparative study, several pyrrole derivatives were evaluated for their antibacterial properties. This compound was included in a panel of compounds tested against standard bacterial strains. The results indicated that this compound exhibited promising activity comparable to established antibiotics such as ciprofloxacin, particularly against gram-positive bacteria .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties of this compound. The compound was tested in vitro on various cancer cell lines, where it demonstrated significant growth inhibition. Molecular dynamics simulations suggested that the compound interacts with target proteins through hydrophobic contacts, highlighting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regioselectivity of acylation (e.g., C4 substitution on pyrrole) and benzyl group integration (δ 4.5–5.0 ppm for CH₂).
- HRMS (ESIMS) : Verify molecular ions (e.g., [M+H]⁺ for C₂₁H₁₆F₃N₂O₂ requires m/z 385.1162) .
- HPLC/SFC : Assess purity (>95%) and enantiomeric excess (>99% for resolved isomers) .
Q. Advanced
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve conformational ambiguities, such as the orientation of the trifluoromethyl group relative to the benzoyl ring .
- DFT calculations : Predict electronic effects of the CF₃ group on reactivity and spectroscopic properties .
How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Replace the benzyl group with heteroaryl (e.g., pyridyl in ) or alkylamines to probe steric/electronic effects .
- Trifluoromethyl bioisosteres : Substitute CF₃ with SF₅ or OCF₃ to modulate lipophilicity (logP) and metabolic stability .
- Biological assays : Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to quantify binding affinities .
Example Protocol:
Synthesize analogs via parallel synthesis (e.g., 96-well plate format).
Characterize purity via UPLC-MS.
Test in vitro potency (IC₅₀) and ADME properties (e.g., microsomal stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
